Epoxyrollin B
Description
Epoxyrollin B is a bioactive annonaceous acetogenin isolated from the seeds of Annona muricata (soursop). It belongs to a class of natural products characterized by long-chain fatty acid derivatives with terminal γ-lactone rings and oxygenated functional groups, including epoxides. Epoxyrollin B is synonymously referred to as Diepomuricanin A/B in literature, highlighting its structural duality . Unlike monoepoxy acetogenins, Epoxyrollin B contains two epoxy groups (diepoxy), which may influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C35H62O4 |
|---|---|
Molecular Weight |
546.9 g/mol |
IUPAC Name |
(2S)-4-[12-[3-[2-(3-dodecyloxiran-2-yl)ethyl]oxiran-2-yl]dodecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H62O4/c1-3-4-5-6-7-8-12-15-18-21-24-31-33(38-31)26-27-34-32(39-34)25-22-19-16-13-10-9-11-14-17-20-23-30-28-29(2)37-35(30)36/h28-29,31-34H,3-27H2,1-2H3/t29-,31?,32?,33?,34?/m0/s1 |
InChI Key |
MYTQYFDNFPLMAI-VFCRCPSYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC1C(O1)CCC2C(O2)CCCCCCCCCCCCC3=C[C@@H](OC3=O)C |
Canonical SMILES |
CCCCCCCCCCCCC1C(O1)CCC2C(O2)CCCCCCCCCCCCC3=CC(OC3=O)C |
Synonyms |
epoxyrollin B |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Elucidation and Key Functional Groups
Epoxyrollin B was redefined as diepoxymuricanin A (6) through comparative ¹³C-NMR and mass spectrometry studies . Its structure includes:
-
Two epoxide rings at C-8/C-9 and C-20/C-21.
-
A γ-lactone moiety and adjacent hydroxyl groups.
Table 1: Key Structural Features of Epoxyrollin B
| Feature | Position | Chemical Shift (¹³C-NMR) |
|---|---|---|
| Epoxide 1 | C-8/C-9 | 56.8 ppm (C-8), 58.2 ppm (C-9) |
| Epoxide 2 | C-20/C-21 | 57.1 ppm (C-20), 58.5 ppm (C-21) |
| Lactone carbonyl | C-28 | 173.4 ppm |
Epoxide Ring-Opening Reactions
The epoxide groups in Epoxyrollin B undergo nucleophilic and acid-catalyzed ring-opening reactions, critical for its bioactivity and synthetic applications.
Acid-Catalyzed Hydrolysis
In aqueous acidic conditions, epoxides hydrolyze to vicinal diols. For Epoxyrollin B:
-
Mechanism : Protonation of the epoxide oxygen → nucleophilic attack by water → diol formation9.
-
Outcome : Generates tetrol intermediates , which further cyclize to THF/THP rings .
Nucleophilic Attack by Thiols or Amines
Epoxide rings react with nucleophiles (e.g., cysteine residues in enzymes):
-
Regioselectivity : Governed by steric and electronic factors .
-
Biological Relevance : Potential inhibition of mitochondrial Complex I via covalent binding .
Biosynthetic Pathways
Epoxyrollin B is a precursor to THF/THP-containing acetogenins. Key transformations include:
Table 2: Key Biosynthetic Reactions
| Reaction Type | Conditions | Product |
|---|---|---|
| Epoxide ring-opening | Enzymatic (oxidoreductases) | Tetrahydrofuran derivatives |
| Lactone hydrolysis | Alkaline hydrolysis | Carboxylic acid intermediates |
| Oxidative cyclization | NADPH-dependent enzymes | Tetrahydropyran moieties |
-
Experimental Evidence : Synthetic analogs of diepoxymuricanin A confirmed THF/THP formation via stereospecific epoxide opening .
Computational Insights into Reactivity
Density functional theory (DFT) studies on analogous epoxides reveal:
-
Activation Energy : Epoxide ring-opening requires ~36 kcal/mol for bond cleavage .
-
Electron Effects : Electron-withdrawing substituents increase P-B bond dissociation energy, slowing reaction rates .
Table 3: Substituent Effects on Epoxide Reactivity
| Substituent | Bond Dissociation Energy (kcal/mol) | ΔG‡ (kcal/mol) |
|---|---|---|
| -H | 36.3 | 36.1 |
| -F | 40.7 | 46.5 |
| -OMe | 35.9 | 34.8 |
Comparison with Similar Compounds
Key Structural Features
Epoxyrollin B is differentiated from related acetogenins by its diepoxy configuration. Below is a comparative analysis:
Bioactivity Trends
- Sabadelin : Exhibits cytotoxicity, likely attributed to its carbonyl group, which enhances electrophilic reactivity and interaction with cellular targets .
- Epoxyrollin B : Despite structural complexity, its bioactivity remains uncharacterized. Diepoxy groups may confer unique binding properties, but the lack of data limits mechanistic insights.
Ecological and Pharmacological Roles
Annonaceous acetogenins are hypothesized to function as plant defense chemicals. The diepoxy configuration in Epoxyrollin B could enhance stability against enzymatic degradation, prolonging its defensive efficacy compared to monoepoxy analogs .
Q & A
Q. What statistical methods are suitable for analyzing dose-response relationships in Epoxyrollin B studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
